molecular formula C20H20BrNO3 B14042843 (S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid

(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid

Cat. No.: B14042843
M. Wt: 402.3 g/mol
InChI Key: WAHNWJLVTAIGPR-GOSISDBHSA-N
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Description

(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a brominated phenyl group, an indole core, and a carboxylic acid functional group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Isopropylation: The addition of an isopropyl group to the brominated phenyl ring, typically using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Indole Formation: The construction of the indole core through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: NaN3, NaOCH3, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-isopropyl-phenyl)boronic acid
  • 3-Bromo-2-pentanol
  • (3-bromo-5-isopropylphenyl)methanol

Uniqueness

(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid is unique due to its specific combination of functional groups and its chiral nature. This uniqueness allows it to interact with biological targets in a specific manner, potentially leading to distinct biological activities and therapeutic effects.

Properties

Molecular Formula

C20H20BrNO3

Molecular Weight

402.3 g/mol

IUPAC Name

1-[(2S)-2-(3-bromo-5-propan-2-ylphenyl)-2-hydroxyethyl]indole-7-carboxylic acid

InChI

InChI=1S/C20H20BrNO3/c1-12(2)14-8-15(10-16(21)9-14)18(23)11-22-7-6-13-4-3-5-17(19(13)22)20(24)25/h3-10,12,18,23H,11H2,1-2H3,(H,24,25)/t18-/m1/s1

InChI Key

WAHNWJLVTAIGPR-GOSISDBHSA-N

Isomeric SMILES

CC(C)C1=CC(=CC(=C1)Br)[C@@H](CN2C=CC3=C2C(=CC=C3)C(=O)O)O

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(CN2C=CC3=C2C(=CC=C3)C(=O)O)O

Origin of Product

United States

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